Benzoic acid, 3-cyclohexyl-2-hydroxy-

説明

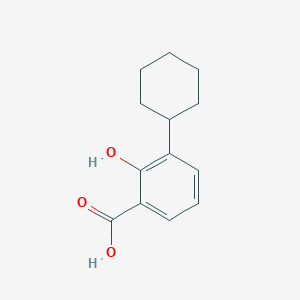

Benzoic acid, 3-cyclohexyl-2-hydroxy-, is a substituted benzoic acid derivative characterized by a hydroxyl (-OH) group at the 2-position and a cyclohexyl group at the 3-position of the aromatic ring. Cyclohexyl-substituted benzoic acids are often intermediates in pharmaceuticals or fine chemicals, as seen in compounds like N-(cyclohexylcarbonyl)-D-phenylalanine (a derivative of cyclohexanecarboxylic acid) . The cyclohexyl group enhances lipophilicity, which can influence bioavailability and metabolic stability in drug design .

特性

CAS番号 |

16094-36-3 |

|---|---|

分子式 |

C13H16O3 |

分子量 |

220.26 g/mol |

IUPAC名 |

3-cyclohexyl-2-hydroxybenzoic acid |

InChI |

InChI=1S/C13H16O3/c14-12-10(9-5-2-1-3-6-9)7-4-8-11(12)13(15)16/h4,7-9,14H,1-3,5-6H2,(H,15,16) |

InChIキー |

QRHLHCSHBDVRNB-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |

正規SMILES |

C1CCC(CC1)C2=C(C(=CC=C2)C(=O)O)O |

製品の起源 |

United States |

準備方法

合成経路と反応条件: セトロタイドは、固相ペプチド合成を通じて合成されます。この方法は、成長中のペプチド鎖にアミノ酸を順次添加することを可能にする方法です。このプロセスには、以下の手順が含まれます。

最初のアミノ酸の結合: 固体樹脂へ。

保護されたアミノ酸の順次添加: カップリング試薬を使用する。

ペプチドの切断: 樹脂からのペプチドの切断と保護基の除去。

工業生産方法: セトロレリックス酢酸塩の工業生産には、大規模固相ペプチド合成と、高性能液体クロマトグラフィー(HPLC)などの精製プロセスが伴います。 最終生成物は凍結乾燥されて安定な粉末の形になります .

化学反応の分析

反応の種類: セトロタイドは、以下の反応を含むさまざまな化学反応を起こします。

酸化: これはペプチド鎖内のメチオニン残基で起こる可能性があります。

還元: ペプチド内のジスルフィド結合は、チオール基に還元される可能性があります。

置換: アミノ酸残基は、ペプチドの性質を変更するために置換される可能性があります。

一般的な試薬と条件:

酸化剤: 過酸化水素または過ギ酸。

還元剤: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。

置換反応: HATUまたはDICなどの特定のアミノ酸誘導体とカップリング試薬を使用する。

主要な生成物: これらの反応の主要な生成物は、官能基が変化した修飾セトロレリックスであり、その生物学的活性と安定性に影響を与える可能性があります .

4. 科学研究への応用

セトロタイドは、科学研究において幅広い用途があります。

化学: ペプチド合成と修飾を研究するためのモデル化合物として使用されます。

生物学: ホルモン放出の調節における役割と生殖生理学への影響について調査されています。

医学: 主に生殖治療において、早期排卵を防ぐために使用されます。

科学的研究の応用

Cetrotide has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and modification.

Biology: Investigated for its role in regulating hormone release and its effects on reproductive physiology.

Medicine: Primarily used in fertility treatments to prevent premature ovulation

Industry: Utilized in the development of new peptide-based therapeutics and as a reference standard in analytical laboratories

作用機序

セトロタイドは、下垂体前葉のゴナドトロピン放出ホルモン受容体に結合することで作用を発揮します。 この競合的阻害は、黄体形成ホルモンと卵胞刺激ホルモンの放出を防ぎ、それにより黄体形成ホルモンの急上昇を遅らせ、早期排卵を防ぎます 。 分子標的はゴナドトロピン放出ホルモン受容体であり、関与する経路は生殖ホルモンの放出を調節するものです .

類似の化合物:

ブセレリン: 生殖治療に使用される別のゴナドトロピン放出ホルモンアンタゴニスト。

トリプトレリン: ゴナドトロピン放出ホルモンアゴニストとして作用する合成デカペプチド。

リュープロリド: さまざまなホルモン関連治療に使用されるゴナドトロピン放出ホルモンアゴニスト。

比較:

セトロタイド対ブセレリン: セトロタイドはアンタゴニストとして作用し、ホルモン放出を直接阻害しますが、ブセレリンは受容体を過剰に刺激し、その結果ダウンレギュレーションが発生します。

セトロタイド対トリプトレリン: トリプトレリンは、ダウンレギュレーションを引き起こす前に最初にホルモン放出を刺激しますが、セトロタイドはすぐに抑制を提供します。

セトロタイド対リュープロリド: リュープロリドは、長期のホルモン抑制に使用されますが、セトロタイドは生殖治療中の短期制御に適しています.

セトロタイドは、黄体形成ホルモンの急上昇をすぐに可逆的に阻害する独自の能力により、生殖補助医療において貴重なツールとなっています .

類似化合物との比較

Comparison with Structural Analogues

Structural Features and Substituent Effects

Target Compound:

- Benzoic acid, 3-cyclohexyl-2-hydroxy-: Substituents: Cyclohexyl (position 3), hydroxyl (position 2).

Analogues:

3-Hydroxybenzoic Acid (m-Hydroxybenzoic Acid) :

- Substituents : Hydroxyl (position 3).

- Key Differences : Lacks the cyclohexyl group, resulting in lower molecular weight (138.12 g/mol) and higher acidity (pKa ~3.82). Used in polymer synthesis and as a biochemical intermediate.

Benzoic Acid, 3-[(Cyclohexylcarbonyl)Amino]-2-Methyl- : Substituents: Cyclohexylcarbonylamino (position 3), methyl (position 2). Key Differences: The methyl group reduces steric hindrance compared to hydroxyl, while the cyclohexylcarbonylamino group introduces amide functionality. Higher molecular weight (261.32 g/mol) and predicted boiling point (478.5°C) suggest greater thermal stability.

Benzoic Acid, 2-Amino-, Cyclohexyl Ester : Substituents: Amino (position 2), cyclohexyl ester (position 1). Key Differences: Esterification reduces acidity, making it suitable as a flavor ingredient (FEMA GRAS 2351). The amino group enables participation in Schiff base formation.

Benzoic Acid, 2-Hydroxy-4-Methoxy-3-(3-Methyl-2-Butenyl)-6-(2-Phenylethyl)- :

- Substituents : Hydroxyl (position 2), methoxy (position 4), prenyl (position 3), phenylethyl (position 6).

- Key Differences : Complex substituents enhance steric effects and aromatic interactions. Used in natural product isolation (e.g., plant metabolites).

Physical and Chemical Properties Comparison

† Predicted based on substituent effects; ‡ Estimated based on similar cyclohexyl-substituted compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。